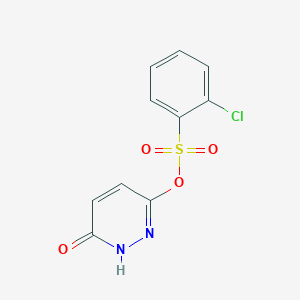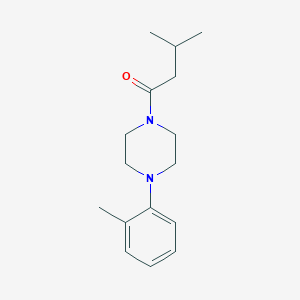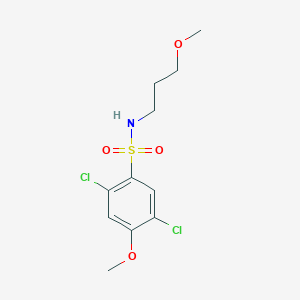
6-hydroxy-3-pyridazinyl 2-chlorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydroxy-3-pyridazinyl 2-chlorobenzenesulfonate, also known as pyridazinone, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications due to its unique properties and mechanism of action.
Wirkmechanismus
Pyridazinone works by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in inflammation and oxidative stress, which can help to prevent or treat various diseases.
Biochemical and physiological effects:
Pyridazinone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce the production of inflammatory cytokines, and inhibit the growth of cancer cells. Pyridazinone has also been shown to improve cognitive function and reduce the symptoms of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-hydroxy-3-pyridazinyl 2-chlorobenzenesulfonate in lab experiments is its high potency and specificity. It can be used at low concentrations to achieve significant results. However, one of the limitations of using 6-hydroxy-3-pyridazinyl 2-chlorobenzenesulfonate is its potential toxicity at higher concentrations. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
Zukünftige Richtungen
There are many potential future directions for the study of 6-hydroxy-3-pyridazinyl 2-chlorobenzenesulfonate. One area of interest is the development of new 6-hydroxy-3-pyridazinyl 2-chlorobenzenesulfonate derivatives with improved properties and efficacy. Another area of interest is the study of 6-hydroxy-3-pyridazinyl 2-chlorobenzenesulfonate in combination with other drugs or therapies to enhance its effectiveness. Additionally, the potential use of 6-hydroxy-3-pyridazinyl 2-chlorobenzenesulfonate in the treatment of other diseases, such as diabetes and cardiovascular disease, warrants further investigation.
Synthesemethoden
The synthesis of 6-hydroxy-3-pyridazinyl 2-chlorobenzenesulfonate involves the reaction of 2-amino-3-chloropyridazine with chlorosulfonic acid, followed by the addition of sodium hydroxide. This method has been optimized to obtain high yields of pure 6-hydroxy-3-pyridazinyl 2-chlorobenzenesulfonate.
Wissenschaftliche Forschungsanwendungen
Pyridazinone has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. Pyridazinone has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(6-oxo-1H-pyridazin-3-yl) 2-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O4S/c11-7-3-1-2-4-8(7)18(15,16)17-10-6-5-9(14)12-13-10/h1-6H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCJIHRHSUJQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)OC2=NNC(=O)C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-chlorophenyl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4982714.png)
![6,7-dimethyl-2-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4982720.png)

![5-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982742.png)





![allyl 4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4982793.png)
![3-[(3-phenylpropyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4982799.png)
![ethyl [1-(allylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4982806.png)
![10-acetyl-3,3-dimethyl-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4982815.png)